molecular formula C12H12N2O3 B13024723 Benzyl 3-cyano-3-hydroxyazetidine-1-carboxylate

Benzyl 3-cyano-3-hydroxyazetidine-1-carboxylate

Cat. No.: B13024723
M. Wt: 232.23 g/mol
InChI Key: ZEDZHQYBKVWQQT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-cyano-3-hydroxyazetidine-1-carboxylate typically involves the reaction of azetidine derivatives with benzyl chloroformate and cyanide sources under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-cyano-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 3-cyano-3-hydroxyazetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 3-cyano-3-hydroxyazetidine-1-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its bioactive effects. Further research is needed to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both cyano and hydroxyl functional groups on the azetidine ring. This combination of functional groups provides unique reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic and medicinal chemistry .

Biological Activity

Benzyl 3-cyano-3-hydroxyazetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11_{11}H13_{13}N1_{1}O3_{3}
  • Molecular Weight : 219.23 g/mol
  • IUPAC Name : this compound

This compound features a cyano group, a hydroxyl group, and a carboxylate moiety, contributing to its reactivity and biological interactions.

Anticancer Activity

Recent studies have investigated the anticancer potential of this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma and leukemia. The mechanism is believed to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM)Mechanism of Action
HepG2 (Liver Cancer)15.2Induction of apoptosis via caspase activation
HL-60 (Leukemia)12.5Cell cycle arrest and apoptosis
MCF-7 (Breast Cancer)22.0Modulation of p53 and Bcl-2 family proteins

Antimicrobial Activity

This compound has also shown promising antimicrobial properties. Studies reveal that it exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating its potential as an antibiotic agent.

Table 2: Antimicrobial Efficacy

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1832 µg/mL
Escherichia coli1564 µg/mL
Pseudomonas aeruginosa2016 µg/mL

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Apoptosis Induction : The compound activates apoptotic pathways by upregulating pro-apoptotic factors such as Bax and downregulating anti-apoptotic proteins like Bcl-2.
  • Cell Cycle Regulation : It influences cell cycle progression by modulating cyclins and cyclin-dependent kinases, leading to cell cycle arrest in the G2/M phase.
  • Antimicrobial Mechanism : The exact mechanism is under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

A series of case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1 : A xenograft model demonstrated that treatment with the compound significantly reduced tumor size in mice with liver cancer, supporting its potential as an anticancer agent.
  • Case Study 2 : Clinical trials are underway to assess the efficacy of this compound in combination therapies for enhancing the effects of existing chemotherapeutics.

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

benzyl 3-cyano-3-hydroxyazetidine-1-carboxylate

InChI

InChI=1S/C12H12N2O3/c13-7-12(16)8-14(9-12)11(15)17-6-10-4-2-1-3-5-10/h1-5,16H,6,8-9H2

InChI Key

ZEDZHQYBKVWQQT-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)OCC2=CC=CC=C2)(C#N)O

Origin of Product

United States

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